molecular formula C14H24N2O4 B14758421 5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate

5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate

Cat. No.: B14758421
M. Wt: 284.35 g/mol
InChI Key: SONYCWGYRAVLKE-UHFFFAOYSA-N
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Description

5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate is a complex organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate involves several steps. One common method includes the reaction of tert-butyl and ethyl groups with a pyrrolo[2,3-c]pyrrole core. The reaction conditions typically involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate is unique due to its specific structural features and the presence of both tert-butyl and ethyl groups

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate

InChI

InChI=1S/C14H24N2O4/c1-5-19-12(17)10-6-9-7-16(8-11(9)15-10)13(18)20-14(2,3)4/h9-11,15H,5-8H2,1-4H3

InChI Key

SONYCWGYRAVLKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CN(CC2N1)C(=O)OC(C)(C)C

Origin of Product

United States

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